3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-oxo-1,3-dimethylcyclobutane-1-carboxylic acid, while reduction of the carboxylic acid group may produce 3-hydroxy-1,3-dimethylcyclobutanol .
Scientific Research Applications
3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but with different substitution patterns.
3-hydroxy-1,3-dimethylcyclobutanol: Lacks the carboxylic acid group.
3-oxo-1,3-dimethylcyclobutane-1-carboxylic acid: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
16200-71-8 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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